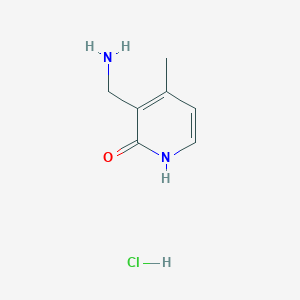

methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate is a type of azole motif, which is commonly found in the pharmaceutical industry . It is known that amino-triazole structures have chelating, antibacterial, enzyme inhibition, anti-TB properties, and excellent anticorrosion properties .

Synthesis Analysis

The synthesis of novel 1-benzyl-5-(phenylamino)methyl-1,2,3-triazoles that could exhibit both drug-like interaction and corrosion inhibition properties was designed, synthesized, and characterized . These were obtained in one step from reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Molecular Structure Analysis

The structures of all the target molecules were fully elucidated by FT-IR, 1H NMR, 13C NMR . It is clearly evident in the literature that especially fully substituted 1,2,3-triazole structures containing formyl groups can easily be functionalized thanks to their high reactivity .Chemical Reactions Analysis

The 1,2,3-triazole motifs demonstrate immense activity in pharmacological applications, such as anticancer, anti-TB, XO enzyme inhibition, anti-inflammatory, ant plasmodial, and antibacterial agent . Amino-triazole hybrid structures have chelating, antibacterial, enzyme inhibition, anti-TB properties, pharmacological activities, and anticorrosive agents .Orientations Futures

The future directions of research on methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate could include further exploration of its pharmacological applications, given the known activity of 1,2,3-triazole motifs in this area . Additionally, the development of new anticorrosive compounds using these motifs could be another potential area of research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate involves the reaction of methyl propiolate with hydrazoic acid to form 5-methyl-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, which is subsequently hydrolyzed to form the carboxylic acid. The carboxylic acid is then reacted with paraformaldehyde to form the aldehyde, which is finally reacted with methyl iodide to form the desired product.", "Starting Materials": [ "Methyl propiolate", "Hydrazoic acid", "Ethyl chloroformate", "Paraformaldehyde", "Methyl iodide" ], "Reaction": [ "Methyl propiolate is reacted with hydrazoic acid to form 5-methyl-1H-1,2,3-triazole.", "5-Methyl-1H-1,2,3-triazole is reacted with ethyl chloroformate to form ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.", "Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is hydrolyzed to form the carboxylic acid.", "The carboxylic acid is reacted with paraformaldehyde to form the aldehyde.", "The aldehyde is reacted with methyl iodide to form methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate." ] } | |

Numéro CAS |

2248351-28-0 |

Nom du produit |

methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate |

Formule moléculaire |

C6H7N3O3 |

Poids moléculaire |

169.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.